5-Methoxy-4-methylnicotinonitrile
Overview
Description
5-Methoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine core with a methoxy group (OCH3) and a methyl group (CH3) attached to it . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.16 . Other physical and chemical properties such as boiling point, density, and solubility would require experimental determination .Scientific Research Applications
Neuropharmacological Research
5-Methoxy-4-methylnicotinonitrile and its derivatives, particularly 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been a subject of interest in neuropharmacological research. Studies have explored their interactions with neurotransmitters like serotonin (5-HT) and their potential implications for understanding psychiatric disorders and cognitive functions.
Neuronal Interactions and Psychotomimetic Properties
- Some derivatives of this compound have been found to antagonize serotonin (5-HT) excitations of single neurons, similar to the effects of other psychotomimetic drugs, and to mimic the actions of 5-HT on neurons (Bradley & Briggs, 1974).
- The hallucinogenic properties of certain derivatives, like 5-MeO-DMT, have been studied for their potential to disrupt cortical function in animals, offering insights into the neurobiological basis of hallucinations and the potential for developing new antipsychotic drugs (Riga et al., 2014).
Cognitive Effects
- Research involving animal models has investigated the cognitive effects of compounds like 5-MeO-DIPT, showing potential impacts on memory tasks and suggesting alterations in serotonin activity in the brain, which may contribute to understanding the role of serotonin in cognitive functions and neurodevelopment (Compton et al., 2006; Compton et al., 2011).
Serotonergic System and Hallucinogenic Actions
- Studies have also explored the involvement of 5-MeO-DMT and similar compounds in the serotonergic system, examining their effects on serotonin receptors and their potential as models for hallucinogenic actions, which could contribute to understanding the mechanisms of hallucinogenic drugs and their potential therapeutic applications (Riga et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to nicotinonitrile , which is a precursor to the vitamin niacin . Niacin plays a crucial role in the human body as it helps convert food into energy, aids in DNA repair, and plays a role in cell signaling .
Biochemical Pathways
Nicotinonitrile, a structurally similar compound, is known to be a precursor to the vitamin niacin . Niacin is involved in various biochemical pathways, including those related to energy production, DNA repair, and cell signaling .
Result of Action
Given its structural similarity to nicotinonitrile, it may have similar effects, such as contributing to the production of niacin and thereby influencing energy production, dna repair, and cell signaling .
properties
IUPAC Name |
5-methoxy-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDICMIFYFGSXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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